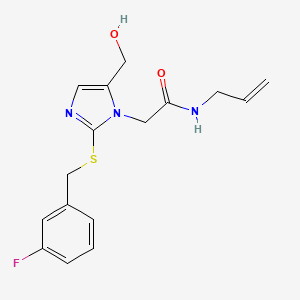

N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a thioether linkage at position 2 connected to a 3-fluorobenzyl moiety.

Properties

IUPAC Name |

2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-2-6-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-4-3-5-13(17)7-12/h2-5,7-8,21H,1,6,9-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOPJWUFEKDLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Indole Derivatives

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biological Activity

N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with a CAS number of 921568-90-3, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The compound features an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 921568-90-3 |

| Molecular Formula | C17H19FN4O3S |

| Molecular Weight | 378.4 g/mol |

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit notable antimicrobial activity. Studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and antibacterial potency .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Imidazole derivatives are known to exhibit cytotoxic effects against several cancer cell lines, including glioma (C6) and liver (HepG2) cells. Preliminary studies indicate that this compound may inhibit cell proliferation through apoptosis induction .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Research has shown that imidazole derivatives can act as inhibitors of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. The compound's activity against MAO-B has been particularly noted, suggesting potential applications in treating conditions like Parkinson's disease .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various imidazole derivatives, N-allyl compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains, such as the incorporation of fluorinated groups, enhanced antibacterial activity compared to non-fluorinated analogs.

Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of N-allyl imidazole derivatives revealed that those containing hydroxymethyl substitutions exhibited higher cytotoxicity against HepG2 cells than their counterparts without such modifications. The study highlighted the importance of structural features in determining biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-fluorobenzylthio group in the target compound may enhance lipophilicity compared to the 4-chlorobenzylthio group in ’s compound. Fluorine’s electron-withdrawing nature could influence binding interactions in enzyme pockets .

Synthetic Pathways :

- Thioether linkages (e.g., in ) are commonly synthesized via nucleophilic substitution or thiol-ene reactions. The target compound likely follows similar protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.